molecular formula C16H15NO3 B2443423 (E)-2-(2-(hydroxyimino)propyl)phenyl benzoate CAS No. 328104-71-8

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate

Cat. No.: B2443423
CAS No.: 328104-71-8
M. Wt: 269.3
InChI Key: OOOGJYDJAQZSQZ-SFQUDFHCSA-N
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Description

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to a propyl chain, which is further connected to a phenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(hydroxyimino)propyl)phenyl benzoate typically involves the reaction of 2-(2-(hydroxyimino)propyl)phenol with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenyl benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl benzoate derivatives.

Scientific Research Applications

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-(hydroxyimino)propyl)phenyl benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl benzoate moiety can interact with hydrophobic regions of proteins or enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(hydroxyimino)propyl)phenyl acetate
  • 2-(2-(hydroxyimino)propyl)phenyl butyrate
  • 2-(2-(hydroxyimino)propyl)phenyl propionate

Uniqueness

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzoate moiety, in particular, differentiates it from other similar compounds and may enhance its stability and reactivity in certain applications.

Properties

IUPAC Name

[2-[(2E)-2-hydroxyiminopropyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(17-19)11-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGJYDJAQZSQZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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